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Compound of Interest

Compound Name: 1,1,3-Trichloropropane

Cat. No.: B1619012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational chemistry studies of

trichloropropane isomers. While a comprehensive, single study directly comparing all isomers

using a consistent methodology is not readily available in published literature, this document

compiles existing data to offer insights into their relative properties. The primary isomers of

trichloropropane include 1,1,1-trichloropropane, 1,1,2-trichloropropane, 1,2,2-trichloropropane,

and 1,2,3-trichloropropane.

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental

in understanding the molecular properties, stability, and reactivity of these isomers. This

information is crucial for predicting their environmental fate, toxicological profiles, and potential

applications in chemical synthesis.

Data Presentation
The following table summarizes available quantitative data for various trichloropropane

isomers. It is important to note that the data is collated from different sources, and direct

comparison should be approached with caution due to potential variations in computational

methodologies.
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Isomer Structure
LUMO Energy (eV)
[1]

Dipole Moment
(Debye)

1,1,1-

Trichloropropane
CH₃CH₂CCl₃ -0.4446 1.84 (Experimental)[1]

1,1,2-

Trichloropropane
CH₃CHClCHCl₂ -0.4323 Not Available

1,2,2-

Trichloropropane
CH₂ClC(Cl₂)CH₃ -0.4379 Not Available

1,2,3-

Trichloropropane
CH₂ClCHClCH₂Cl

Not Available in

Source
Not Available

Experimental Protocols
The computational data presented in this guide are typically derived from quantum mechanical

calculations. A general protocol for such studies is outlined below.

Computational Methodology:

A prevalent method for studying trichloropropane isomers is Density Functional Theory (DFT).

This approach offers a good balance between computational cost and accuracy for molecules

of this size.

Functional: A common choice of functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr),

which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-

correlation.

Basis Set: The choice of basis set is crucial for accurate results. A commonly used basis set

is 6-31G(d,p) or larger, which includes polarization functions on both heavy atoms (d) and

hydrogen atoms (p) to describe the electron distribution more accurately.

Geometry Optimization: The first step in these calculations is to find the lowest energy

structure (the most stable conformation) of each isomer. This is achieved through geometry

optimization, where the positions of the atoms are varied until a minimum on the potential

energy surface is located.
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Frequency Calculations: Following geometry optimization, vibrational frequency calculations

are performed. These calculations serve two purposes: to confirm that the optimized

structure is a true minimum (i.e., has no imaginary frequencies) and to compute

thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs

free energy.

Property Calculations: Once the optimized geometry is obtained, various molecular

properties can be calculated. These include:

Relative Energies: The relative stability of the isomers can be determined by comparing

their total electronic energies or, more accurately, their Gibbs free energies.

Dipole Moments: The dipole moment is a measure of the polarity of the molecule and is

calculated from the electron density distribution.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and

the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the

molecule's reactivity. The LUMO energy, as presented in the table, can indicate the

susceptibility of the molecule to nucleophilic attack.

Mandatory Visualization
The following diagram illustrates a typical workflow for a computational chemistry study of

trichloropropane isomers.
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Computational Workflow for Trichloropropane Isomer Analysis

Initial Setup

Core Calculations

Analysis & Output

Define Trichloropropane Isomers
(1,1,1-, 1,1,2-, 1,2,2-, 1,2,3-)

Select Computational Method
(e.g., DFT/B3LYP/6-31G(d,p))

Geometry Optimization

Frequency Calculation

Property Calculation

Thermodynamic Analysis
(Relative Energies, Stability)

Molecular Properties
(Dipole Moment, HOMO/LUMO)

Data Summary Table

Click to download full resolution via product page

Computational Workflow for Trichloropropane Isomer Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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